1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-5-7-14(8-6-13)24-17-16(21-22-24)18(20-12-19-17)26-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXMWMFWAZDOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the triazolo[4,5-d]pyrimidine core, and finally the attachment of the thioethanone group. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The use of automated systems and advanced purification techniques can help achieve high purity and efficiency in the manufacturing process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether bridge (-S-) serves as a key site for nucleophilic substitution. Reactivity parallels structurally similar compounds like 1-(indolin-1-yl)-2-((3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone, where alkylation and arylation are facilitated by polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃).
Oxidation and Reduction Reactions
The sulfur atom in the thioether group undergoes oxidation, while the pyrimidine ring can be reduced under controlled conditions.
| Reaction | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation to Sulfoxide | H₂O₂, AcOH, 50°C | Sulfoxide derivative | Enhanced polarity | |
| Reduction of Pyrimidine | NaBH₄, MeOH, RT | Dihydro-pyrimidine analog | Partial ring saturation |
Functionalization of the Triazolopyrimidine Core
The triazolopyrimidine ring participates in electrophilic substitution and cross-coupling reactions. Chlorination at position 7 (via PCl₅/POCl₃) enables further derivatization .
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation or acylation to modulate steric and electronic properties .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, as observed in related triazolopyrimidine systems .
| Reaction | Reagents/Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| Thienopyrimidine Formation | CS₂, KOH, EtOH, reflux | Thieno[2,3-d]pyrimidine fused system | Extended π-conjugation |
Acid/Base-Mediated Rearrangements
Protonation or deprotonation alters electron distribution, enabling tautomerism or ring-opening .
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Base Treatment : NaOH (1M) induces thioether cleavage, yielding mercapto-pyrimidine intermediates.
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Acid Treatment : HCl (conc.) promotes triazole ring protonation, enhancing electrophilicity for nitration .
Key Mechanistic Insights
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Thioether Reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attacks, while its oxidation state dictates redox pathways .
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Triazolopyrimidine Aromaticity : Electron-deficient nature drives electrophilic substitutions at electron-rich positions (e.g., C-5) .
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Piperidine Flexibility : Conformational mobility influences steric accessibility in coupling reactions .
This compound’s multifunctional design enables tailored modifications for pharmaceutical applications, particularly in kinase inhibition and antimicrobial agents . Experimental protocols from analogous systems ( ) provide validated pathways for synthetic optimization.
Scientific Research Applications
Antimicrobial Activity
Research on structurally similar compounds has indicated that they can interact with multiple biological targets, including enzymes and receptors linked to various diseases. The antimicrobial activity of compounds with similar structures suggests that 1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone may also exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives demonstrate promising antibacterial and antifungal activities .
Anticancer Potential
The compound's structural features may allow it to target specific pathways in cancer cells. In particular, derivatives of piperidine have been studied for their ability to inhibit certain protein kinases involved in cancer progression. For example, piperidinyl derivatives have been identified as potential inhibitors of mtap-deficient cancers . The presence of the triazole and pyrimidine moieties may enhance the compound's efficacy against specific cancer types.
Molecular Docking Studies
Molecular docking techniques have been employed to predict the interactions between this compound and various biological targets. These studies indicate that the hydrophobic interactions facilitated by the p-tolyl group could play a crucial role in enhancing binding affinity to target proteins . Such insights are vital for optimizing the therapeutic efficacy of this compound.
Synthetic Pathways
The synthesis of this compound typically involves several key steps that require precise control of reaction conditions to maximize yield and purity. The synthetic routes often include the formation of the piperidine ring followed by coupling reactions to introduce the triazole and pyrimidine components .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing new drugs and treatments.
Comparison with Similar Compounds
Key Observations :
- Position 3 Modifications :
- Position 7 Modifications: Piperidinyl vs. Piperazinyl: Piperazine (e.g., ) introduces a secondary amine, improving water solubility, whereas piperidine (Target) offers greater rigidity . Thioether-Linked Groups: Benzo[d]oxazole-thio () and morpholinomethyl () substituents correlate with epigenetic enzyme inhibition (e.g., EZH2/HDAC) .
Physicochemical Properties
- Melting Points: Morpholinomethyl derivative (): 89–90°C (low, likely due to flexible side chains) . Benzyl analog (): Likely higher (>150°C, inferred from similar compounds) .
- NMR Profiles :
Biological Activity
1-(Piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex organic compound that combines various heterocyclic structures, including a piperidine ring and triazole-pyrimidine moieties. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 368.46 g/mol. The unique thioether linkage between the triazole and ethanone enhances its biological activity. The presence of the p-tolyl group contributes to its lipophilicity, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound can interact with various biological targets. These include:
- Enzymes : Compounds of this class may inhibit enzymes involved in metabolic pathways.
- Receptors : They can modulate receptors linked to diseases such as cancer and viral infections.
Molecular docking studies have been employed to elucidate these interactions, revealing potential binding conformations within active sites of target proteins .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, mercapto-substituted triazoles were shown to exhibit significant cytotoxic activity against human malignant cell lines (e.g., MCF-7 and Bel-7402). Compounds structurally related to this compound demonstrated enhanced cytotoxicity compared to their precursors .
Antiviral Activity
The compound's structural components suggest potential activity against viral infections. A study on piperidinyl derivatives indicated their effectiveness as anti-HIV agents through inhibition of reverse transcriptase. Molecular docking results showed favorable interactions with the enzyme's active site, suggesting that similar compounds could exhibit antiviral properties .
Antibacterial Activity
Compounds derived from triazole-thiones have also been evaluated for antibacterial properties. Some derivatives exhibited significant activity against pathogenic bacteria, outperforming standard antibiotics in certain assays .
Case Studies and Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
